

The Olfactory Signature of *cis*-3-Hexenyl Benzoate: A Technical Guide

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Compound of Interest

Compound Name: *Hex-3-enyl benzoate*

Cat. No.: B3056544

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For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-Hexenyl benzoate is a key aroma chemical prized in the fragrance and flavor industry for its unique and persistent green, herbaceous, and floral scent profile. This technical guide provides a comprehensive overview of its olfactory characteristics, physicochemical properties, and the methodologies used in its synthesis and analysis. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and utilize this compound. The information presented herein is a synthesis of publicly available data, including qualitative descriptions and quantitative metrics where available. Detailed experimental protocols for synthesis and analysis, based on established chemical principles, are also provided, alongside a discussion of the underlying biochemical pathways of olfaction relevant to this class of molecules.

Olfactory Profile and Physicochemical Properties

cis-3-Hexenyl benzoate possesses a complex and multifaceted olfactory profile. It is consistently described as having a primary green and herbaceous character, with significant woody and floral undertones.^{[1][2][3][4]} Subtle balsamic and fruity facets are also noted, contributing to its versatility in fragrance compositions.^[3] Its tenacity is a key attribute, with its scent lasting for over eight hours on a smelling strip.^[3] This longevity makes it an excellent fixative and a modifier for middle and base notes in perfumery.

Qualitative Olfactory Description

- Primary Notes: Green, Herbaceous, Woody[1][2]
- Secondary Notes: Floral, Balsamic, Fruity[3]
- Associated Descriptors: Leafy, mild, sweet, narcotic, mimosa, hyacinth, cherry, jasmine[4]

Quantitative Physicochemical Data

A summary of the key physicochemical properties of cis-3-Hexenyl benzoate is presented in Table 1. While an odor threshold in the air is not definitively available in the reviewed literature, a taste threshold has been reported. It is important to note that taste and odor thresholds are not interchangeable.

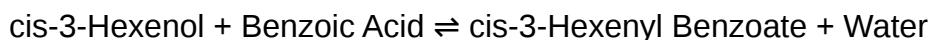
Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₆ O ₂	[5]
Molecular Weight	204.26 g/mol	[2]
CAS Number	25152-85-6	[5]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	105 °C @ 1 mmHg	
Density	0.999 g/mL @ 25 °C	
Refractive Index	n _{20/D} 1.508	
Vapor Pressure	0.003347 mmHg @ 23 °C	[5]
Taste Threshold	10 ppm	[6]
Log P	4.3	[5]
Flash Point	>230 °F (>110 °C)	[6]

Experimental Protocols

Synthesis of cis-3-Hexenyl Benzoate via Fischer Esterification

cis-3-Hexenyl benzoate is synthesized through the Fischer esterification of cis-3-hexenol with benzoic acid, typically in the presence of an acid catalyst.[\[5\]](#)

Reaction:



Materials:

- cis-3-Hexenol
- Benzoic acid
- Concentrated sulfuric acid (catalyst)
- Toluene (or another suitable solvent for azeotropic removal of water)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of cis-3-hexenol and benzoic acid in toluene.
- Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).
- Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

- Continue the reaction until the theoretical amount of water has been collected, indicating the reaction is nearing completion.
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted benzoic acid), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure cis-3-Hexenyl benzoate.

Figure 1. Synthesis and purification workflow for cis-3-Hexenyl benzoate.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and purity assessment of volatile compounds like cis-3-Hexenyl benzoate.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer.
- Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms).

Typical GC-MS Parameters:

- Injector Temperature: 250 °C
- Carrier Gas: Helium
- Column Flow Rate: 1.0 mL/min

- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 280 °C
 - Hold at 280 °C for 5 minutes
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 40-400

Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O allows for the correlation of specific chemical compounds with their perceived odor.[\[7\]](#)[\[8\]](#)
[\[9\]](#)[\[10\]](#)

Procedure:

- A sample of cis-3-Hexenyl benzoate is injected into the GC under the same or similar conditions as for GC-MS analysis.
- The column effluent is split between a chemical detector (e.g., FID or MS) and a heated sniffing port.
- A trained sensory panelist sniffs the effluent from the sniffing port and records the perceived odor character and intensity at specific retention times.
- The olfactogram (a plot of odor intensity versus retention time) is then compared with the chromatogram to identify the odor-active compounds.

Figure 2. Experimental workflow for GC-Olfactometry.

Olfactory Signaling Pathway

The perception of odorants like cis-3-Hexenyl benzoate begins with the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.^[11] These receptors are G protein-coupled receptors (GPCRs).^{[11][12]} While the specific ORs that bind to cis-3-Hexenyl benzoate have not been identified, the general signaling cascade for green and floral odorants follows a well-established pathway.

Steps in the Olfactory Signaling Cascade:

- Binding: An odorant molecule (ligand) binds to a specific olfactory receptor.
- G Protein Activation: This binding causes a conformational change in the receptor, which activates an associated G protein (G_{olf}).
- Second Messenger Production: The activated G_{olf} stimulates adenylyl cyclase, which in turn converts ATP to cyclic AMP (cAMP), a second messenger.
- Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
- Depolarization: The opening of CNG channels allows for an influx of Na⁺ and Ca²⁺ ions, leading to the depolarization of the olfactory sensory neuron.
- Action Potential: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the axon of the neuron to the olfactory bulb in the brain for further processing.

Figure 3. Generalized olfactory signal transduction pathway.

Conclusion

cis-3-Hexenyl benzoate is a valuable aroma chemical with a well-defined, though complex, olfactory profile. Its green, herbaceous, woody, and floral characteristics, combined with its excellent tenacity, make it a versatile ingredient in the creation of a wide range of fragrances. This guide provides a foundational understanding of its properties and the experimental methodologies for its synthesis and analysis. Further research to determine its precise odor threshold in air and to identify its specific olfactory receptors would provide deeper insights into its sensory perception and potential applications.

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